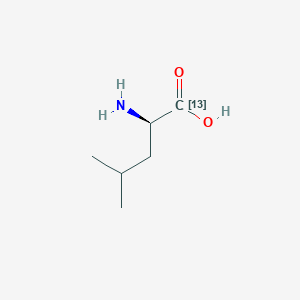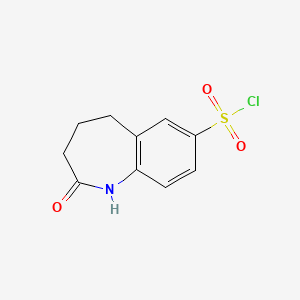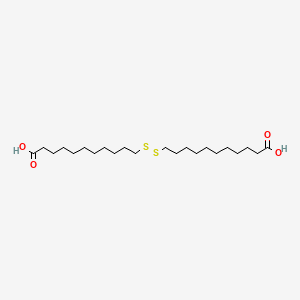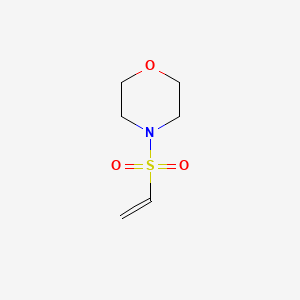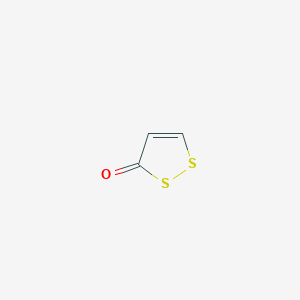
1,4-Didodecylbenzene
Übersicht
Beschreibung
1,4-Didodecylbenzene is an organic compound with the molecular formula C30H54. It consists of a benzene ring substituted with two dodecyl (twelve-carbon alkyl) groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Didodecylbenzene can be synthesized through the Kumada cross-coupling reaction. This involves the reaction of 1,4-dichlorobenzene with didodecylmagnesium bromide in the presence of a nickel or palladium catalyst. The reaction typically occurs under inert conditions with anhydrous solvents to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale Kumada cross-coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Didodecylbenzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine) and alkylating agents. These reactions typically occur under mild conditions with the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the alkyl chains.
Reduction Reactions: Hydrogenation reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can reduce any unsaturated bonds present in the compound.
Major Products Formed:
Substitution: Products include halogenated derivatives of this compound.
Oxidation: Oxidized products may include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Fully saturated hydrocarbons are the major products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Didodecylbenzene has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various organic compounds. It is also a precursor in the preparation of more complex molecules.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature, which mimics the lipid bilayer environment.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Wirkmechanismus
The mechanism of action of 1,4-Didodecylbenzene is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and protein function. Its long alkyl chains allow it to interact with hydrophobic regions of proteins and other molecules, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioctylbenzene: Similar structure but with shorter octyl (eight-carbon) chains.
1,4-Dihexylbenzene: Contains hexyl (six-carbon) chains.
1,4-Didecylbenzene: Features decyl (ten-carbon) chains.
Uniqueness: 1,4-Didodecylbenzene is unique due to its longer dodecyl chains, which provide greater hydrophobicity and influence on membrane dynamics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability .
Eigenschaften
IUPAC Name |
1,4-didodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNERKMSGPLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575436 | |
| Record name | 1,4-Didodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5149-65-5 | |
| Record name | 1,4-Didodecylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,2-Dimethoxyethyl)sulfanyl]-4-iodobenzene](/img/structure/B1628320.png)

